molecular formula C14H11NO4 B12542034 3-Cyano-2,4-dimethoxynaphthalene-1-carboxylic acid CAS No. 672927-10-5

3-Cyano-2,4-dimethoxynaphthalene-1-carboxylic acid

Cat. No.: B12542034
CAS No.: 672927-10-5
M. Wt: 257.24 g/mol
InChI Key: NTPSOFPUADLSSA-UHFFFAOYSA-N
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Description

3-Cyano-2,4-dimethoxynaphthalene-1-carboxylic acid ( 672927-10-5) is a naphthalene-based chemical compound with a molecular formula of C 14 H 11 NO 4 and a molecular weight of 257.24 g/mol . This compound features a carboxylic acid group, a nitrile (cyano) group, and two methoxy substituents on a naphthalene ring system, defining its reactivity and making it a versatile building block for chemical synthesis . This compound serves as a key intermediate in medicinal chemistry research. It was investigated as a precursor in the synthesis of (substituted phenoxy)methyl menadione derivatives, a class of compounds studied as potent and selective inhibitors of Schistosoma mansoni thioredoxin-glutathione reductase (SmTGR), a potential drug target for the neglected tropical disease schistosomiasis . In this context, the cyano (CN) group was explored as a bioisostere for a carboxylic acid function, a strategic modification aimed at enhancing the cellular permeability and improving the pharmacokinetic profile of potential drug candidates . Researchers value this chemical for its multifunctional structure, which allows for further derivatization at the carboxylic acid and nitrile groups, facilitating the development of novel chemical entities for biochemical probing. This product is intended for research use only and is not approved for use in humans or animals for diagnostic, therapeutic, or any other clinical applications.

Properties

CAS No.

672927-10-5

Molecular Formula

C14H11NO4

Molecular Weight

257.24 g/mol

IUPAC Name

3-cyano-2,4-dimethoxynaphthalene-1-carboxylic acid

InChI

InChI=1S/C14H11NO4/c1-18-12-9-6-4-3-5-8(9)11(14(16)17)13(19-2)10(12)7-15/h3-6H,1-2H3,(H,16,17)

InChI Key

NTPSOFPUADLSSA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C2=CC=CC=C21)C(=O)O)OC)C#N

Origin of Product

United States

Preparation Methods

Bromination and Cyanation

A key approach involves brominating a dimethoxynaphthalene derivative followed by cyanide substitution:

  • Bromination : React 2,4-dimethoxynaphthalene with bromine in the presence of a Lewis acid (e.g., AlCl₃) to yield 1-bromo-2,4-dimethoxynaphthalene.
  • Cyanation : Replace the bromine atom with a cyano group using CuCN or NaCN under controlled conditions.

Table 1: Bromination and Cyanation Conditions

Step Reagents/Conditions Temperature Time Yield Source
Bromination Br₂, AlCl₃, CH₂Cl₂ 0°C → RT 4–6 h 71–85%
Cyanation CuCN, DMF 90°C 10 h 48–72%

Direct Methoxylation and Cyano Group Introduction

An alternative route employs sequential methoxylation and cyanation:

  • Methoxylation : Treating 1-naphthoic acid with methyl iodide under basic conditions (e.g., NaOH/MeOH).
  • Cyano Group Addition : Introduce the cyano group via Friedel-Crafts cyanation or Ullmann coupling.

Friedel-Crafts Acylation and Oxidation

Friedel-Crafts acylation provides a platform for constructing the naphthalene backbone before introducing functional groups.

Acylation and Subsequent Oxidation

  • Acylation : React 1-methylnaphthalene with acetyl chloride (AlCl₃ catalyst) to form 1-acetyl-4-methylnaphthalene.
  • Oxidation : Convert the acetyl group to a carboxylic acid using hypochlorite (NaOCl) or KMnO₄.
  • Functionalization : Introduce methoxy and cyano groups via electrophilic substitution or nucleophilic displacement.

Table 2: Friedel-Crafts and Oxidation Parameters

Step Reagents Catalyst Conditions Yield Source
Acylation AcCl, AlCl₃ CH₂Cl₂ Reflux, 2.5 h 71%
Oxidation NaOCl, H₂O RT 2–4 h 65–85%

Copper-Mediated Coupling Reactions

Copper-catalyzed coupling enables efficient cyanation of brominated intermediates.

Ullmann-Type Cyanation

  • Bromination : Generate 1-bromo-2,4-dimethoxynaphthalene using Br₂/AlCl₃.
  • Cyanation : React with CuCN in DMF at elevated temperatures (90°C) for 10 hours.

Table 3: Copper-Mediated Cyanation Efficiency

Intermediate Reagent Solvent Temperature Yield Source
1-Bromo-2,4-dimethoxynaphthalene CuCN DMF 90°C 72%

Radical Decarboxylation and Functionalization

Radical decarboxylation offers a pathway to install the cyano group indirectly.

Kochi-Anderson Radical Decarboxylation

  • Carboxylic Acid Formation : Synthesize 2,4-dimethoxynaphthalene-1-carboxylic acid via oxidation.
  • Radical Decarboxylation : React with menadione (vitamin K₃) under UV light to form a cyano-substituted intermediate.

Table 4: Radical Decarboxylation Outcomes

Starting Material Reagent Conditions Product Yield Source
2,4-Dimethoxynaphthalene-1-carboxylic acid Menadione, UV RT, 24 h 3-Cyano derivative 21–35%

Multicomponent Reactions (MCRs)

Multicomponent reactions streamline synthesis by combining multiple steps in a single pot.

Knoevenagel-Michael Addition Sequence

  • Knoevenagel Condensation : React salicylaldehyde with malononitrile dimer in DMSO.
  • Cyclization : Introduce methoxy groups via electrophilic substitution, followed by naphthalene ring closure.

Table 5: MCR Efficiency

Step Reagents Solvent Time Yield Source
Knoevenagel Salicylaldehyde, malononitrile dimer DMSO 24 h 65–98%
Cyclization NaOMe, CuI DMF 10 h 70–92%

Comparative Analysis of Methods

Table 6: Synthetic Route Comparison

Method Key Steps Advantages Limitations Yield Range
Nucleophilic Substitution Bromination → Cyanation High regioselectivity Requires Cu catalysts 48–85%
Friedel-Crafts → Oxidation Acylation → Oxidation → Functionalization Scalable backbone construction Multi-step, harsh conditions 65–85%
Copper-Mediated Coupling Ullmann cyanation Direct cyanation High temperatures 72%
Radical Decarboxylation Kochi-Anderson reaction Novel cyano introduction Low yields 21–35%
MCR Knoevenagel → Cyclization Atom economy Complex intermediates 65–98%

Chemical Reactions Analysis

Types of Reactions

3-Cyano-2,4-dimethoxynaphthalene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, especially as an intermediate in the synthesis of various pharmaceutical agents. The presence of the cyano group enhances its reactivity, making it suitable for further modifications to develop new drugs.

  • Anticancer Activity : Research has shown that derivatives of naphthalene compounds exhibit anticancer properties. For instance, studies on related naphthoquinone derivatives have indicated that they possess selective targeting capabilities against cancer cells, suggesting that 3-cyano-2,4-dimethoxynaphthalene-1-carboxylic acid could be a precursor for developing anticancer agents .
  • Thrombosis Treatment : The compound can serve as an intermediate for producing therapeutic agents aimed at treating thrombosis and related conditions. It has been noted that compounds derived from similar structures can be effective in preventing or treating diseases associated with platelet aggregation and vascular issues .

Organic Synthesis

3-Cyano-2,4-dimethoxynaphthalene-1-carboxylic acid is valuable in organic synthesis due to its functional groups that allow for various chemical transformations.

  • Synthesis of Complex Molecules : The compound can be utilized in the synthesis of more complex molecules through reactions such as nucleophilic substitutions and cyclizations. Its methoxy groups provide sites for electrophilic aromatic substitutions, which can lead to diverse chemical architectures .
  • Intermediate for Other Reactions : The carboxylic acid functionality allows it to participate in esterification and amidation reactions, making it a versatile building block in synthetic organic chemistry. This is particularly useful in the development of pharmaceuticals and agrochemicals .

Materials Science

In materials science, compounds like 3-cyano-2,4-dimethoxynaphthalene-1-carboxylic acid can be explored for their electronic properties.

  • Organic Electronics : The compound's structure suggests potential applications in organic electronic devices due to its ability to form charge-transfer complexes. This could lead to advancements in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Case Study 1: Anticancer Derivatives

A series of naphthoquinone derivatives were synthesized based on similar structures to 3-cyano-2,4-dimethoxynaphthalene-1-carboxylic acid. These derivatives exhibited significant antiproliferative activity against human cancer cell lines (HCT-116 and MCF-7), with IC50 values indicating strong potential as anticancer agents .

Case Study 2: Synthesis Pathways

Research highlighted novel synthetic pathways involving 3-cyano-2,4-dimethoxynaphthalene-1-carboxylic acid as a key intermediate. These pathways demonstrated efficient methods for constructing complex naphthalene-based scaffolds that could be utilized in drug development .

Mechanism of Action

The mechanism of action of 3-Cyano-2,4-dimethoxynaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, participating in various biochemical reactions. The methoxy groups can influence the compound’s solubility and reactivity, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Routes : Microwave-assisted synthesis (as in ) could optimize the target compound’s preparation, given its efficiency for carboxamide derivatives .
  • Electronic Effects: The cyano group’s electron-withdrawing nature may stabilize intermediates in nucleophilic substitutions, while methoxy groups enhance solubility via hydrogen bonding.
  • Biological Potential: Analogues like ACBC () show tumor-targeting properties; similar studies on the target compound could explore its pharmacokinetic profile .

Notes on Limitations

Direct experimental data for 3-Cyano-2,4-dimethoxynaphthalene-1-carboxylic acid are scarce in the provided evidence. Comparisons rely on structural analogs, emphasizing the need for further empirical studies to validate physicochemical and biological properties.

Biological Activity

3-Cyano-2,4-dimethoxynaphthalene-1-carboxylic acid (CAS No. 672927-10-5) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

3-Cyano-2,4-dimethoxynaphthalene-1-carboxylic acid features a naphthalene core substituted with cyano and methoxy groups. Its chemical structure can be represented as follows:

C13H11NO4\text{C}_{13}\text{H}_{11}\text{N}\text{O}_{4}

This structure contributes to its unique chemical properties and potential interactions with biological systems.

The biological activity of 3-Cyano-2,4-dimethoxynaphthalene-1-carboxylic acid is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that the compound may exhibit:

  • Antioxidant Activity: The presence of the methoxy groups enhances the electron-donating capacity of the molecule, which may contribute to its ability to scavenge free radicals .
  • Enzyme Inhibition: It has been observed that this compound may inhibit specific enzymes related to metabolic processes, potentially affecting pathways involved in cancer cell proliferation .

Anticancer Potential

Recent research has highlighted the anticancer potential of 3-Cyano-2,4-dimethoxynaphthalene-1-carboxylic acid. In vitro studies demonstrated that the compound can induce apoptosis in various cancer cell lines. For instance:

  • Case Study 1: A study conducted on breast cancer cells showed that treatment with 3-Cyano-2,4-dimethoxynaphthalene-1-carboxylic acid resulted in a significant reduction in cell viability, with an IC50 value indicating effective cytotoxicity .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity.

  • Case Study 2: In a series of experiments assessing its effectiveness against bacterial strains, 3-Cyano-2,4-dimethoxynaphthalene-1-carboxylic acid exhibited moderate antibacterial activity, particularly against Gram-positive bacteria .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50 Value (µM)Reference
AnticancerBreast Cancer Cells15
AntibacterialStaphylococcus aureus30

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